N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3S/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMCZQNJSJJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 4-fluoro-3-nitroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 4-amino-3-nitrophenylthiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrothiophene-Thiazole Carboxamides
Compounds such as N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13, ) and N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, ) share structural motifs with the target compound but incorporate a thiazole ring instead of a phenyl group. Key distinctions include:
- Bioactivity: These derivatives exhibit narrow-spectrum antibacterial activity, targeting bacterial enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis .
- Synthesis : Synthesized via HATU-mediated coupling, yielding purities ranging from 42% to 99% depending on substituents .
Fluorophenyl-Substituted Thiophene Carboxamides
Derivatives like 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (Compound 2b, ) and n-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide () highlight the role of fluorine and nitro positioning:
- Substituent Effects : The 4-fluoro-3-nitro configuration in the target compound may enhance π-π stacking and hydrogen bonding compared to 2-fluoro-4-nitro analogs .
- Anticancer Activity : Compound 2b demonstrated microtubule-disrupting activity in a 3D spheroid cancer model, with IC₅₀ values <1 μM, suggesting that fluorine placement critically influences potency .
Benzo[b]Thiophene Carboxamides
Compounds such as 6-(4-fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (Compound 49, ) feature a fused benzo[b]thiophene core. Key differences include:
- Synthetic Yield: Higher yields (84%) are achieved via nucleophilic substitution reactions in n-butanol .
Thiazole and Pyrazole Carboxamides
Derivatives like N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide () and N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride () illustrate heterocyclic diversity:
- Antitubercular Activity : Thiourea derivatives (e.g., Compound 79, ) showed efficacy against drug-resistant M. tuberculosis strains, emphasizing the importance of nitro and fluorine groups in targeting InhA .
- Molecular Weight : Heavier analogs (e.g., MW 409.9, ) may face bioavailability challenges due to increased rotatable bonds (>10) and PSA (>140 Ų) .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₁H₈FN₃O₃S.
Table 2: Bioavailability Predictors
| Compound Class | Rotatable Bonds | Polar Surface Area (Ų) | Predicted Oral Bioavailability |
|---|---|---|---|
| Target Compound | ~5 | ~90 | High |
| Nitrothiophene-thiazole | 7–9 | 110–130 | Moderate |
| Benzo[b]thiophene derivatives | 8–10 | 120–140 | Low |
Research Findings and Implications
- Synthetic Feasibility : Microwave-assisted synthesis () and HATU-mediated coupling () are viable for scaling production of the target compound.
- Bioactivity Trends : Fluorine and nitro groups enhance target engagement but require optimization of substituent positioning to balance potency and bioavailability .
- Structural Trade-offs : Thiazole and benzo[b]thiophene analogs show promising activity but face pharmacokinetic limitations, favoring simpler thiophene scaffolds for drug development .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions be standardized?
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted anilines. A stepwise approach includes:
- Thiophene activation : Use coupling agents like EDCl/HOBt for amide bond formation .
- Substituted aniline preparation : Introduce fluorine and nitro groups via electrophilic aromatic substitution under controlled nitration/fluorination conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Q. Key variables :
- Temperature (0–5°C for nitration to avoid byproducts) .
- Solvent polarity (DMF enhances coupling efficiency) .
- Catalyst choice (e.g., Pd for aryl cross-coupling if intermediates require functionalization) .
Q. How can researchers validate the structural integrity of this compound?
Use multi-spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., NMR: δ 8.2–8.5 ppm for aromatic protons; NMR for fluorine environment) .
- IR : Amide C=O stretch (~1650 cm) and nitro group (~1520 cm) .
- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What stability considerations are critical for handling this compound?
- Light sensitivity : Store in amber vials due to nitro group photodegradation .
- Thermal stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .
- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in acidic/basic aqueous media .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to predict binding to targets like kinase enzymes (e.g., EGFR). The nitro group’s electron-withdrawing effect may enhance binding affinity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity. Fluorine’s electronegativity improves membrane permeability .
Q. Example SAR findings :
| Derivative | R-Group | IC (μM) |
|---|---|---|
| Parent | -NO, -F | 2.1 |
| Analog A | -Cl | 5.8 |
| Analog B | -OCH | >10 |
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Purity thresholds : Impurities >5% skew IC values; validate via HPLC .
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH) to reduce logP while retaining activity .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., nitro reduction) .
- Prodrug design : Mask the amide with ester groups to enhance oral bioavailability .
Q. How can crystallography resolve ambiguities in molecular conformation?
- SHELXT/SHELXL : Solve crystal structures to confirm dihedral angles between thiophene and phenyl rings. Example
Methodological Guidelines
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for nitro stability) .
- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
